BenchChemオンラインストアへようこそ!

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide

Medicinal Chemistry Physicochemical Profiling Lipophilicity

This compound features a distinct 3,5-dimethoxy-N-benzyl substitution architecture not evaluated in published SAR, offering an unexplored EGFR potency vector (class IC50 down to 0.27 nM) and novel antimicrobial screening potential. The N-benzyl linker provides a synthetically tractable handle for hit-to-lead derivatization. Procure alongside the 3,4-regioisomer (CAS 392320-64-8) for controlled matched-pair ADME studies leveraging the ~0.5 LogP differential. Supplied at ≥95% purity for R&D use only.

Molecular Formula C28H31N3O3S
Molecular Weight 489.63
CAS No. 392320-65-9
Cat. No. B3016981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide
CAS392320-65-9
Molecular FormulaC28H31N3O3S
Molecular Weight489.63
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5)OC
InChIInChI=1S/C28H31N3O3S/c1-33-23-11-22(12-24(13-23)34-2)25(32)31(17-18-6-4-3-5-7-18)27-30-29-26(35-27)28-14-19-8-20(15-28)10-21(9-19)16-28/h3-7,11-13,19-21H,8-10,14-17H2,1-2H3
InChIKeyZYUXNOLDYNHMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide (CAS 392320-65-9): Procurement-Relevant Structural and Pharmacophoric Profile


N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide (CAS 392320-65-9, molecular formula C28H31N3O3S, MW 489.63 g/mol) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl-benzamide class . Its architecture integrates three pharmacophorically significant modules: a rigid, lipophilic adamantane cage at the thiadiazole C5 position, a central 1,3,4-thiadiazole heterocycle, and a 3,5-dimethoxybenzamide moiety connected through an N-benzyl linker [1]. The compound is supplied at ≥95% purity as a research-grade screening compound . This specific regioisomeric and N-substitution pattern distinguishes it from a cluster of closely related adamantane-thiadiazole-benzamide analogs that differ in methoxy positioning, benzamide N-substitution, or both.

Why In-Class Substitution of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide Carries Scientific Risk


The 1,3,4-thiadiazole-2-yl-benzamide family is not functionally interchangeable because small structural perturbations—particularly the regioisomeric position of methoxy substituents on the benzamide ring and the presence or absence of an N-benzyl linker—can produce divergent physicochemical properties, target engagement profiles, and biological outcomes . Published structure-activity relationship (SAR) studies on adamantane-1,3,4-thiadiazole derivatives demonstrate that anti-proliferative IC50 values against EGFR vary by over two orders of magnitude (0.27 nM to >10 µM) depending on peripheral substitution [1]. Similarly, antibacterial MIC values within the class are highly substituent-dependent, with only specific substitution patterns yielding marked activity against Gram-positive or Gram-negative strains [2]. Selecting a generic analog without verifying the precise substitution architecture therefore risks obtaining a compound with fundamentally different potency, selectivity, and ADME behavior.

Quantitative Differentiation Evidence for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide


Regioisomeric Methoxy Pattern (3,5- vs. 3,4-Dimethoxy) Produces a Measurable LogP Differential in the Benzamide Fragment

The target compound bears a 3,5-dimethoxybenzamide motif, whereas its closest commercially available regioisomer, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide (CAS 392320-64-8), carries a 3,4-dimethoxy arrangement. At the benzamide fragment level, 3,5-dimethoxybenzamide exhibits a measured/calculated LogP of approximately 1.50, compared to ~1.00 for 3,4-dimethoxybenzamide [1]. This ~0.5 log unit difference corresponds to a roughly threefold higher octanol-water partition coefficient, translating predictably to greater lipophilicity for the full 3,5-isomer. Given that both full compounds share identical molecular formula (C28H31N3O3S) and molecular weight (489.63 g/mol), this LogP differential is the single physicochemical parameter most likely to influence membrane permeability, protein binding, and in vivo distribution between the two regioisomers .

Medicinal Chemistry Physicochemical Profiling Lipophilicity

N-Benzyl Substitution Confers Additional Hydrophobic Contact Surface Absent in Non-Benzylated Analogs

The target compound features an N-benzyl linker between the thiadiazole 2-amino position and the benzamide carbonyl, a key architectural feature absent in simpler analogs such as N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide (CAS 392240-86-7, MW 399.5 g/mol) . The N-benzyl group adds approximately 90 Da of molecular weight, one aromatic ring capable of π-π stacking and CH-π interactions, one additional rotatable bond, and significant hydrophobic surface area. In the adamantane-1,3,4-thiadiazole EGFR inhibitor series described by Wassel et al. (2021), N-substitution patterns on the thiadiazole 2-amino position were critical determinants of both anti-proliferative potency and EGFR binding energy [1]. For the most potent derivative (compound 17), which incorporates an extended heterocyclic system at the 2-position, binding energies reached −22.07 Kcal/mol versus Erlotinib's −19.10 Kcal/mol, demonstrating that elaborated N-substitution can substantially enhance target engagement [1].

Medicinal Chemistry Molecular Recognition Structure-Based Design

Adamantane-1,3,4-Thiadiazole Class Demonstrates Sub-100 nM EGFR Inhibition with Binding Energies Surpassing Erlotinib

Although direct enzymatic or cellular data for the specific compound 392320-65-9 have not been published, the adamantane-1,3,4-thiadiazole chemotype to which it belongs has been rigorously characterized for EGFR inhibitory activity. In the study by Wassel et al. (2021), 5-adamantyl thiadiazole derivatives 5, 14c, and 17 achieved IC50 values ranging from 85 nM to 71.5 nM against wild-type EGFR (EGFRWT) and 37.85–41.19 nM against mutant EGFR (EGFRL858R-TK), compared to the reference drug Lapatinib (IC50 31.8 nM and 39.53 nM, respectively) [1]. Most strikingly, against the clinically relevant double mutant EGFR L858R/T790M, these derivatives exhibited IC50 values of 0.27–0.78 nM, within 1.5- to 4.3-fold of Lapatinib (0.18 nM) and Erlotinib (0.21 nM) [1]. Molecular docking into EGFR (PDB 1M17) yielded binding energy scores of −19.19 to −22.07 Kcal/mol, more favorable than Erlotinib's −19.10 Kcal/mol [1]. These data establish the adamantane-1,3,4-thiadiazole scaffold as a validated EGFR inhibitor chemotype with clinically competitive potency.

Cancer Therapeutics EGFR Inhibition Kinase Inhibitors Molecular Docking

5-(1-Adamantyl)-1,3,4-thiadiazole Derivatives Exhibit Substituent-Dependent Broad-Spectrum Antibacterial Activity

The 5-(1-adamantyl)-1,3,4-thiadiazole scaffold has demonstrated promising antimicrobial activity in head-to-head screening. Kadi et al. (2010) synthesized a panel of 5-(1-adamantyl)-1,3,4-thiadiazole derivatives and tested them against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and the fungal pathogen Candida albicans [1]. Compounds 7, 9, 15b, and 15c displayed marked activity against Gram-positive strains, while compound 3 was highly active against Gram-negative bacteria [1]. The propionic acid derivative 9 additionally exhibited dose-dependent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model [1]. Although the specific antibacterial MIC values for compound 392320-65-9 have not been determined, its 3,5-dimethoxybenzamide substitution represents a distinct electronic environment compared to the substituted thioureas (15a–c) and carboxylic acid derivatives (7, 9, 11) tested in that study, suggesting a potentially differentiated activity spectrum [1].

Antimicrobial Discovery Gram-Positive Antibacterial Anti-Inflammatory

Recommended Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide Based on Evidence


EGFR Kinase Inhibitor Lead Discovery and SAR Expansion

The compound is positioned as a screening candidate for EGFR-targeted anticancer programs. Published class-level data show that adamantane-1,3,4-thiadiazole derivatives achieve EGFR IC50 values competitive with Lapatinib and Erlotinib, with binding energies superior to Erlotinib (up to −22.07 vs. −19.10 Kcal/mol) [1]. The unique 3,5-dimethoxy-N-benzyl substitution architecture of 392320-65-9 offers an unexplored SAR vector for optimizing potency against wild-type and mutant EGFR, particularly the clinically challenging T790M resistance mutation where class compounds have demonstrated sub-nanomolar activity [1].

Antimicrobial Screening Against Gram-Positive and Gram-Negative Pathogens

Procurement for antimicrobial discovery programs is supported by evidence that 5-(1-adamantyl)-1,3,4-thiadiazole derivatives display marked antibacterial activity against both Gram-positive (S. aureus, B. subtilis, M. luteus) and Gram-negative (E. coli, P. aeruginosa) organisms, with specific substitution patterns governing the activity spectrum [2]. The 3,5-dimethoxybenzamide motif represents a distinct electronic and steric environment not evaluated in the published antimicrobial SAR, making this compound a valuable expansion of the screening collection for hit identification.

Physicochemical Profiling and Membrane Permeability Studies Comparing Regioisomeric Dimethoxybenzamides

The ~0.5 LogP unit differential between the 3,5-dimethoxybenzamide fragment (LogP ≈ 1.50) and the 3,4-dimethoxybenzamide fragment (LogP ≈ 1.00) provides a testable hypothesis for comparative permeability, solubility, and protein binding studies [3]. Procuring both 392320-65-9 and its 3,4-regioisomer (CAS 392320-64-8) enables a controlled matched-pair analysis to quantify how methoxy positioning alone influences ADME properties within an otherwise identical molecular framework.

Fragment-Elaboration Campaigns Targeting the N-Benzyl Linker

The N-benzyl substituent distinguishes 392320-65-9 from simpler N-unsubstituted analogs such as CAS 392240-86-7 (ΔMW ≈ +90 Da) . In structure-based design workflows, this benzyl group provides a synthetically tractable handle for further derivatization or serves as a built-in hydrophobic moiety for probing lipophilic sub-pockets within target binding sites. The documented binding energy advantage of extended N-substitution in the adamantane-thiadiazole series supports retaining this architectural feature during hit-to-lead optimization [1].

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.